![molecular formula C10H10O3 B1374424 4-(Oxetan-3-YL)benzoic acid CAS No. 1554650-83-7](/img/structure/B1374424.png)
4-(Oxetan-3-YL)benzoic acid
Overview
Description
4-(Oxetan-3-YL)benzoic acid is a chemical compound with the molecular formula C10H10O3 . It is a derivative of benzoic acid, which has an oxetane ring attached to the phenyl group .
Synthesis Analysis
The synthesis of oxetane derivatives, including 4-(Oxetan-3-YL)benzoic acid, has been a subject of numerous studies . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Molecular Structure Analysis
The molecular structure of 4-(Oxetan-3-YL)benzoic acid comprises a four-membered oxetane ring attached to a phenyl group, which is further connected to a carboxylic acid group . The exact molecular weight of this compound is 178.19 g/mol .Chemical Reactions Analysis
The oxetane ring in 4-(Oxetan-3-YL)benzoic acid is known for its reactivity, particularly its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
4-(Oxetan-3-YL)benzoic acid is a powder at room temperature . It has a molecular weight of 178.19 g/mol . The compound has a complex structure with a topological polar surface area of 58.6 Ų .Scientific Research Applications
Life Sciences Research
4-(Oxetan-3-YL)benzoic acid is utilized in life sciences research due to its potential in bioconjugation and as a building block for biologically active compounds. Its oxetane ring, a four-membered heterocycle, is known for its rigidity and ability to act as a hydrogen-bond acceptor, making it valuable in the design of new drugs with improved pharmacokinetic properties .
Material Science
In material science, this compound finds application in the development of novel materials with unique properties. The oxetane ring can impart certain mechanical strengths and chemical resistances when incorporated into polymers or coatings .
Chemical Synthesis
4-(Oxetan-3-YL)benzoic acid serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including ring-opening reactions, which are useful in synthesizing complex molecules .
Chromatography
The compound’s unique structure allows it to be used as a stationary phase modifier in chromatography, aiding in the separation of complex mixtures by altering the retention times of different analytes .
Analytical Chemistry
In analytical chemistry, 4-(Oxetan-3-YL)benzoic acid can be used to synthesize fluorescent probes or reagents due to its reactive oxetane ring, which can form stable complexes with analytical targets .
Medicinal Chemistry
The oxetane moiety is increasingly being explored in medicinal chemistry for its role in drug discovery. It’s being used to create new drug candidates with enhanced metabolic stability and better drug-receptor interactions .
Synthesis of Spirocyclic Compounds
This acid is instrumental in the synthesis of spirocyclic compounds, which are valuable in drug development for their three-dimensional complexity and potential to bind selectively to biological targets .
Development of Bioactive Steroids
The compound is also used in the synthesis of bioactive steroids. Its incorporation into steroid frameworks can lead to compounds with significant biological activities, such as hormone analogs or modulators .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(oxetan-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-1-7(2-4-8)9-5-13-6-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXRIXPOPDPMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-YL)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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